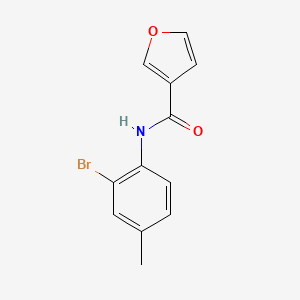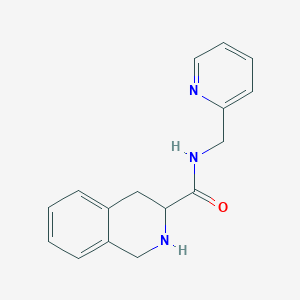
6-(2-Chlorophenoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Chlorophenoxy)pyridine-3-carbonitrile, also known as CPYC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYC is a pyridine derivative that has been synthesized using various methods, each with its own advantages and limitations.
作用机制
The mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to inhibit the activation of nuclear factor kappa B, which is involved in inflammation.
Biochemical and Physiological Effects:
6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has also been found to have low toxicity and good bioavailability, making it a promising candidate for drug development.
实验室实验的优点和局限性
One advantage of using 6-(2-Chlorophenoxy)pyridine-3-carbonitrile in lab experiments is its low toxicity and good bioavailability, which allows for higher doses to be administered without causing harmful side effects. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one limitation is the limited availability of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for the research and development of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile. One direction is the optimization of the synthesis methods to improve the yield and purity of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile. Another direction is the exploration of its potential as a photosensitizer in photodynamic therapy, particularly in combination with other drugs or therapies. Additionally, the mechanism of action of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile needs to be further elucidated to better understand its potential applications in the treatment of cancer and inflammation.
合成方法
There are several methods for synthesizing 6-(2-Chlorophenoxy)pyridine-3-carbonitrile, including the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-chlorophenol with 3-cyanopyridine in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The yield and purity of 6-(2-Chlorophenoxy)pyridine-3-carbonitrile can be improved by using different solvents, such as dichloromethane or dimethylformamide, and by optimizing the reaction conditions, such as temperature and time.
科学研究应用
6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been studied for its potential applications in the development of new drugs, particularly in the treatment of cancer and inflammation. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. 6-(2-Chlorophenoxy)pyridine-3-carbonitrile has also been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.
属性
IUPAC Name |
6-(2-chlorophenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLNRGPUPACJTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)






